cis-13-Octadecenoic acid

Catalog No.
S626834
CAS No.
13126-39-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-13-Octadecenoic acid

CAS Number

13126-39-1

Product Name

cis-13-Octadecenoic acid

IUPAC Name

(E)-octadec-13-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+

InChI Key

BDLLSHRIFPDGQB-AATRIKPKSA-N

SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Synonyms

13-octadecenoic acid, 13-octadecenoic acid, (E)-isomer, 13-octadecenoic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

Occurrence and Potential Functions

cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid. It has been identified in various sources, including bovine milk fat []. Research suggests that it may play a role in biological processes, although the specific functions are still under investigation [].

Potential Health Effects

Limited research is available on the potential health effects of cis-13-octadienoic acid in humans. More research is needed to determine its safety and efficacy for any specific use.

Research Applications

cis-13-Octadecenoic acid is used in some scientific research, such as studies on:

  • Fatty acid metabolism: Researchers may investigate how the body absorbs, transports, and utilizes cis-13-octadecenoic acid compared to other fatty acids [].
  • Milk fat composition: Studies may explore the presence and potential functions of cis-13-octadecenoic acid in milk fat from different sources [].

Cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂ and a molecular weight of 282.4614 g/mol. It features a cis double bond at the 13th carbon position of the octadecenoic chain, which distinguishes it from its trans isomer, trans-13-octadecenoic acid. This compound is recognized for its role in various biological processes and its presence in certain natural oils .

The specific mechanism of action of cis-13-octadecenoic acid remains unclear. However, due to its fatty acid nature, it is likely to be incorporated into cellular membranes, potentially influencing membrane fluidity and function [].

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, commonly used in biodiesel production.
  • Hydrogenation: Undergoing hydrogenation can convert the cis double bond into a saturated fatty acid.
  • Oxidation: Can be oxidized to form various products, including aldehydes and carboxylic acids.

These reactions are crucial for modifying the compound for various applications in food and industrial sectors.

Cis-13-Octadecenoic acid exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities that can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that this fatty acid may help reduce inflammation markers in various biological systems.
  • Metabolic Role: It serves as a substrate for the synthesis of complex lipids and plays a role in cellular signaling pathways .

Cis-13-Octadecenoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as certain plant oils (e.g., olive oil).
  • Chemical Synthesis: Synthetic routes often involve the use of starting materials like oleic acid, followed by specific reactions to introduce the cis double bond at the correct position.
  • Microbial Fermentation: Certain microorganisms can produce this fatty acid through fermentation processes.

These methods allow for both large-scale production and laboratory synthesis.

Cis-13-Octadecenoic acid has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and anti-inflammatory benefits.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Biodiesel Production: Serves as a feedstock for biodiesel due to its favorable properties for transesterification .

Research has indicated that cis-13-octadecenoic acid interacts with various biological molecules:

  • Lipid Membranes: It influences membrane fluidity and integrity, affecting cellular functions.
  • Enzyme Activity: It may modulate the activity of enzymes involved in lipid metabolism.
  • Cell Signaling Pathways: Studies suggest it plays a role in signaling pathways related to inflammation and metabolism .

These interactions highlight its importance in biological systems.

Cis-13-Octadecenoic acid shares structural similarities with other fatty acids but has unique features due to its specific cis configuration at the 13th carbon. Here are some comparable compounds:

Compound NameStructure TypeDouble Bond PositionNotable Characteristics
Oleic AcidMonounsaturatedC-9Widely found in olive oil; anti-inflammatory properties.
Linoleic AcidPolyunsaturatedC-9, C-12Essential fatty acid; involved in cell signaling.
Trans-13-Octadecenoic AcidMonounsaturatedC-13Has a trans configuration; different metabolic effects.
Palmitoleic AcidMonounsaturatedC-9Found in fish oils; beneficial for heart health.

Cis-13-Octadecenoic acid is unique due to its specific configuration and resultant biological activities, making it an important compound for research and application across various fields.

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 g/mol

Monoisotopic Mass

282.255880323 g/mol

Heavy Atom Count

20

Melting Point

26.5 - 27 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-71-0

Wikipedia

(13Z)-octadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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